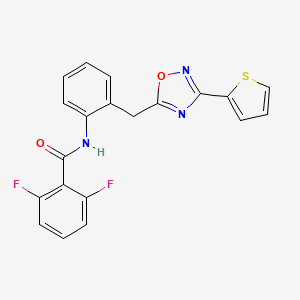
2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H13F2N3O2S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound incorporates a difluorobenzamide structure and a thiophene ring, which are known to enhance biological interactions through various mechanisms. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The IUPAC name of the compound is 2,6-difluoro-N-[2-((3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]benzamide . Its molecular formula is C16H13F2N3O2S, and it features a complex arrangement that allows for diverse interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of difluoro groups and thiophene rings facilitates non-covalent interactions , such as hydrogen bonding and π-π stacking, with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors involved in critical cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumorigenesis or inflammation.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities. For instance:
- Anticancer Activity : Compounds similar to this compound have shown promising anticancer properties against various cell lines.
- Anti-inflammatory Effects : The presence of thiophene rings in similar compounds has been linked to anti-inflammatory activities through inhibition of cyclooxygenases (COX) .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against bacterial strains, suggesting potential applications in treating infections .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 2,6-Difluorobenzamide | Lacks thiophene rings | Limited anticancer activity | N/A |
| Thiophene-based derivatives | Contains thiophene | Anticancer and anti-inflammatory | 4.37 μM (HepG-2) |
| 1,2,4-Oxadiazole derivatives | Contains oxadiazole | Antiviral and anticancer | 92.4 μM (various cancer cell lines) |
Case Studies
Several studies have highlighted the efficacy of compounds related to 1,2,4-oxadiazoles:
- Study on Anticancer Activity : A recent investigation into novel oxadiazole derivatives showed significant cytotoxic effects on multiple cancer cell lines. The derivatives exhibited IC50 values indicating potent activity against both tumor and non-tumor cell lines .
- Molecular Docking Studies : Molecular docking studies have indicated favorable binding affinities for these compounds at target sites such as protein kinases and other enzymes critical in cancer progression .
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-27-17)16-9-4-10-28-16/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIBHAWORWZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













